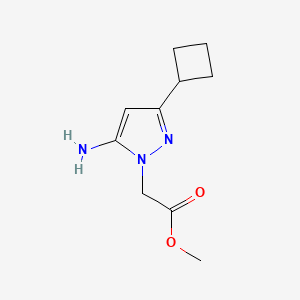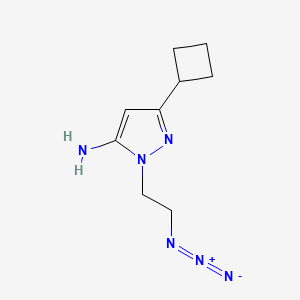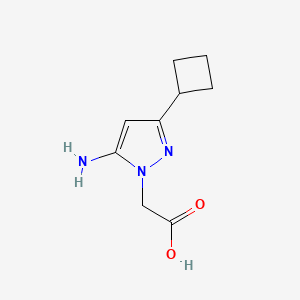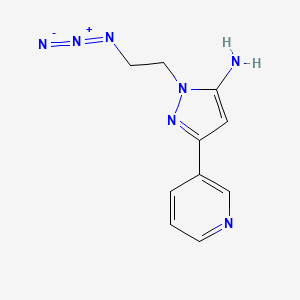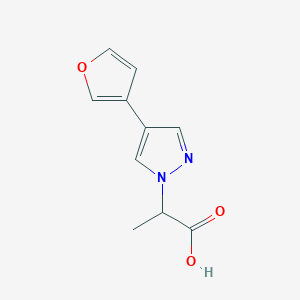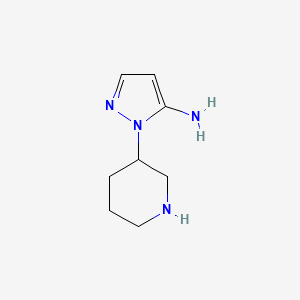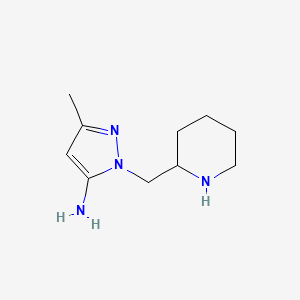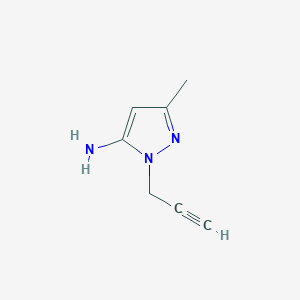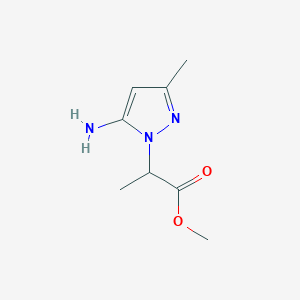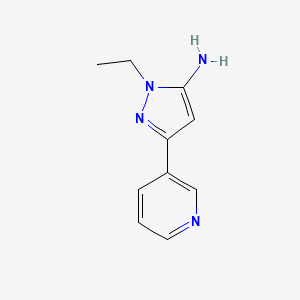
1-éthyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” is not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” are not explicitly mentioned in the available resources.
Applications De Recherche Scientifique
Activité antifibrotique
Le composé a été étudié pour ses activités antifibrotiques potentielles. En chimie médicinale, la partie pyrimidine, qui est structurellement apparentée aux dérivés du pyrazole, a montré une large gamme d'activités pharmacologiques, y compris l'antifibrose . Des composés ayant cette structure peuvent inhiber l'expression du collagène et réduire la teneur en hydroxyproline dans le milieu de culture cellulaire, ce qui indique un potentiel de nouveaux médicaments antifibrotiques .
Propriétés antimicrobiennes
Les dérivés du pyrazole sont connus pour présenter des propriétés antimicrobiennes. La similarité structurale du composé en question avec les dérivés de la pyrimidine suggère qu'il peut également posséder des activités antimicrobiennes, qui pourraient être exploitées dans le développement de nouveaux antibiotiques .
Applications antivirales
De même, les analogues structurels du composé ont démontré des effets antiviraux. Cela suggère que "1-éthyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine" pourrait être un candidat pour la synthèse de médicaments antiviraux, offrant potentiellement de nouveaux traitements pour les infections virales .
Potentiel antitumoral
Le noyau pyrazole se retrouve souvent dans des composés ayant des propriétés antitumorales. Compte tenu des caractéristiques structurelles du composé, il peut être utile dans la synthèse d'agents antitumoraux, contribuant au traitement du cancer et à la recherche .
Activité pharmacologique des oxadiazoles
Le squelette du composé est propice à la synthèse de dérivés de l'oxadiazole, qui ont un large spectre d'activités pharmacologiques. Ces activités comprennent des propriétés analgésiques, anti-inflammatoires, anticancéreuses, antihypertensives, anticonvulsivantes et antidiabétiques . Cette polyvalence en fait un échafaudage précieux dans le développement de médicaments.
Biologie chimique et chimie médicinale
Le composé sert de bloc de construction dans la construction de nouvelles bibliothèques de composés hétérocycliques ayant des activités biologiques potentielles. Sa polyvalence dans les réactions chimiques en fait un composant important dans la conception de structures privilégiées en biologie chimique et en chimie médicinale .
Modulation de l'activité enzymatique
Dans le contexte des liquides ioniques (LIs), des dérivés du composé ont été trouvés pour affecter l'activité enzymatique. Cela suggère des applications potentielles en biocatalyse, où la modification de l'activité enzymatique peut être cruciale pour les processus industriels .
Bioisostères dans la conception de médicaments
Les composés contenant la partie pyrazole peuvent agir comme des bioisostères, remplaçant d'autres groupes fonctionnels dans les molécules médicamenteuses afin d'améliorer les propriétés pharmacocinétiques et pharmacodynamiques. Cette application est significative dans la conception et l'optimisation de nouveaux médicaments .
Mécanisme D'action
Indole Derivatives
Indole derivatives, which are structurally similar to pyrazole compounds, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which contain a pyrazine ring like the compounds , have shown diverse biological activities. For example, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
5-Amino-pyrazoles
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific proteins, altering their conformation and activity . This binding can either inhibit or activate the target proteins, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production . The localization of the compound within cells can also affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-14-10(11)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTYJGBSUVWTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



